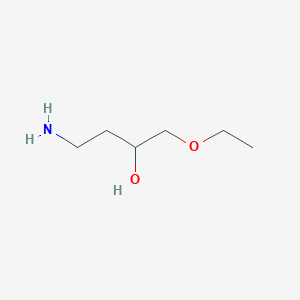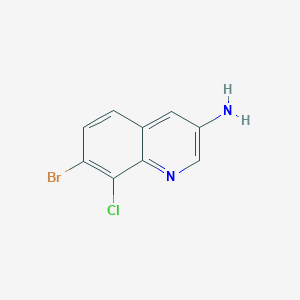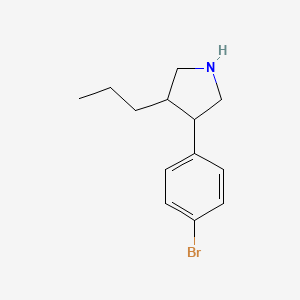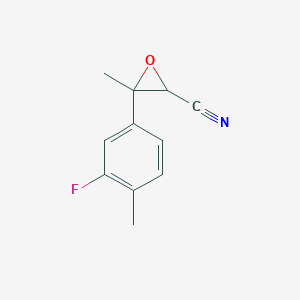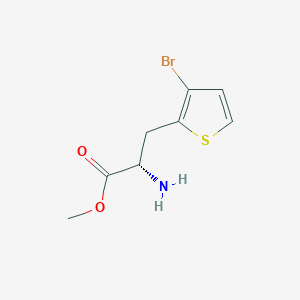
Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate is a compound that belongs to the class of amino acid derivatives It features a thiophene ring substituted with a bromine atom, which is attached to the amino acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 3-bromothiophene.
Amino Acid Coupling: The brominated thiophene is then coupled with an amino acid derivative, such as methyl 2-amino-3-bromopropanoate, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
化学反応の分析
Types of Reactions
Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron or organotin reagents.
Major Products
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiol derivatives.
Coupling: Biaryl compounds.
科学的研究の応用
Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates with anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: The compound is utilized in the development of conjugated polymers and organic semiconductors for electronic and optoelectronic applications.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects.
Material Science: In electronic applications, the compound’s conjugated structure allows it to participate in charge transport and light absorption/emission processes.
類似化合物との比較
Similar Compounds
Methyl (2S)-2-amino-3-(2-thienyl)propanoate: Lacks the bromine substitution, resulting in different reactivity and properties.
Methyl (2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoate: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
Methyl (2S)-2-amino-3-(3-iodothiophen-2-yl)propanoate:
Uniqueness
Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
特性
分子式 |
C8H10BrNO2S |
|---|---|
分子量 |
264.14 g/mol |
IUPAC名 |
methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate |
InChI |
InChI=1S/C8H10BrNO2S/c1-12-8(11)6(10)4-7-5(9)2-3-13-7/h2-3,6H,4,10H2,1H3/t6-/m0/s1 |
InChIキー |
IPYGPENSQOQONT-LURJTMIESA-N |
異性体SMILES |
COC(=O)[C@H](CC1=C(C=CS1)Br)N |
正規SMILES |
COC(=O)C(CC1=C(C=CS1)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[4.5]decane-8-sulfonamide](/img/structure/B13193671.png)
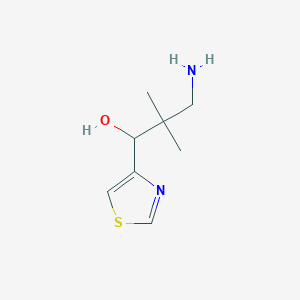
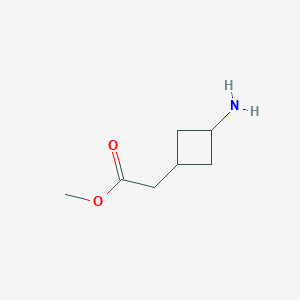
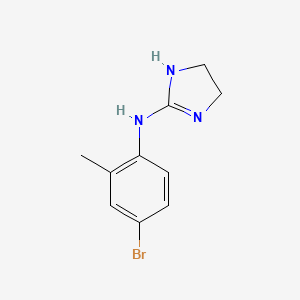

![4-Chloro-2-ethylpyrazolo[1,5-a]pyrazine](/img/structure/B13193705.png)
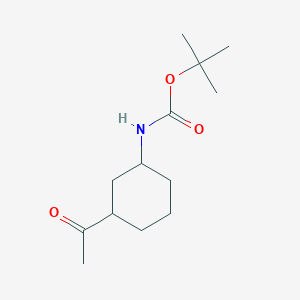
![1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carbonitrile](/img/structure/B13193717.png)
![4-[(2-Methoxyethyl)amino]benzene-1-carbothioamide](/img/structure/B13193733.png)
